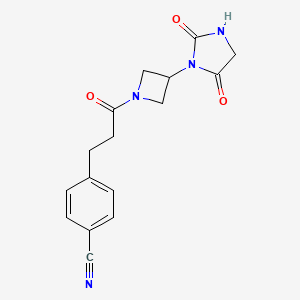

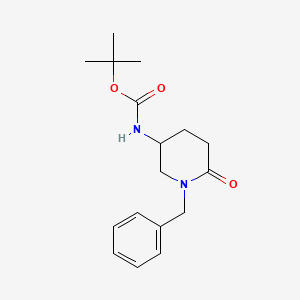

![molecular formula C14H10BrClO2 B2645354 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde CAS No. 667437-87-8](/img/structure/B2645354.png)

2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde is a chemical compound with the molecular formula C14H10BrClO2 . It has a molecular weight of 325.59 . The compound is used in various applications and research .

Molecular Structure Analysis

The InChI code for 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde is 1S/C14H10BrClO2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Environmental Implications and Degradation Products

- Brominated Disinfection Byproducts : A study on oxybenzone in chlorinated seawater swimming pools highlights the formation of brominated disinfection byproducts, more toxic than their chlorinated counterparts. This is relevant to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde due to the presence of bromine in its structure, suggesting potential environmental impacts in water treatment processes (Manasfi et al., 2015).

Chemical Synthesis and Ligand Development

- Preparation of Ligands : Research demonstrates the transformation of bromo to ester in ligands, leading to further functionalization for potential biological labeling. This is pertinent to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde in understanding its transformations and potential in ligand development (Charbonnière et al., 2002).

Corrosion Inhibition

- Aluminium Corrosion Inhibition : Schiff bases related to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde have been studied as inhibitors for aluminium corrosion, indicating its potential use in corrosion protection in industrial applications (Şafak et al., 2012).

Polymer Chemistry

- Polymer Synthesis : The compound's related benzylic bromide has been used in the convergent growth of dendritic macromolecules, suggesting applications in the creation of novel polymers with specific molecular architectures (Hawker & Fréchet, 1990).

Antioxidant Properties

- Cellular Antioxidant Effect : Bromophenols, structurally related to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde, have been found to exhibit potent antioxidant activities in cellular assays, indicating potential therapeutic applications (Olsen et al., 2013).

Catalytic Applications

- Catalysis in Organic Reactions : The synthesis of Schiff bases, including compounds similar to 2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde, has been explored for potential catalytic applications in organic reactions, suggesting its utility in synthetic chemistry (Maurya et al., 2006).

properties

IUPAC Name |

2-[(3-bromophenyl)methoxy]-5-chlorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWGUKXEGWKCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Bromobenzyl)oxy]-5-chlorobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

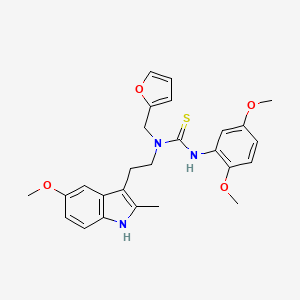

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2645274.png)

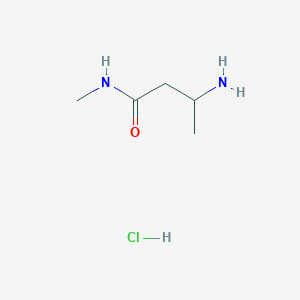

![1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2645284.png)

![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2645289.png)

![1-{[1-(2,2-dimethylpropanoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2645291.png)